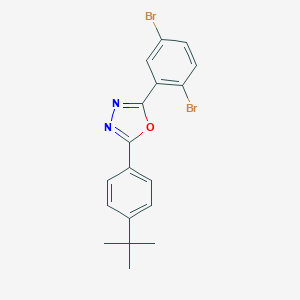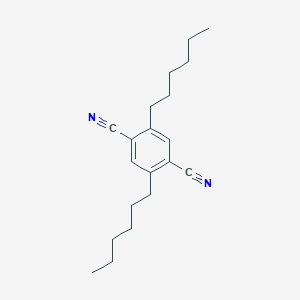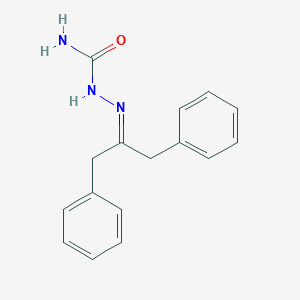
4-Chlorophenyl 5-chloropyridin-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 5-chloropyridin-2-yl sulfide, also known as CPSS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPSS is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical and agrochemical industries. The synthesis of CPSS involves the reaction of 4-chlorophenyl magnesium bromide with 5-chloro-2-pyridine sulfenyl chloride.
Aplicaciones Científicas De Investigación
4-Chlorophenyl 5-chloropyridin-2-yl sulfide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the development of new drugs. This compound has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This compound also induces apoptosis, which is a form of programmed cell death that is important for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also has anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide is its potent anti-tumor activity. It inhibits the growth of various cancer cell lines at low concentrations. This compound also has anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in vivo, and its toxicity profile is not well established.
Direcciones Futuras
There are several future directions for research on 4-Chlorophenyl 5-chloropyridin-2-yl sulfide. One potential direction is to further investigate its mechanism of action. This could lead to the development of more effective drugs that target specific enzymes involved in cancer cell growth and proliferation. Another potential direction is to study the toxicity profile of this compound in vivo. This could help to determine the safety and efficacy of this compound as a potential drug candidate. Finally, there is a need for more research on the potential applications of this compound in other fields, such as the development of new materials or the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide involves the reaction of 4-chlorophenyl magnesium bromide with 5-chloro-2-pyridine sulfenyl chloride. The reaction is carried out in anhydrous tetrahydrofuran at a low temperature. The resulting product is purified by column chromatography to obtain pure this compound. The yield of the reaction is typically around 60-70%.
Propiedades
Fórmula molecular |
C11H7Cl2NS |
|---|---|
Peso molecular |
256.1 g/mol |
Nombre IUPAC |
5-chloro-2-(4-chlorophenyl)sulfanylpyridine |
InChI |
InChI=1S/C11H7Cl2NS/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H |
Clave InChI |
BQDHPVLMBJLKFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1SC2=NC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)

![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)

![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)


![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)




